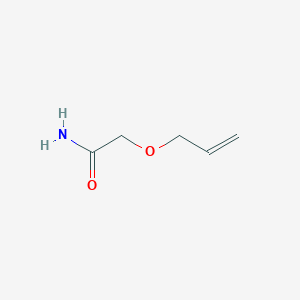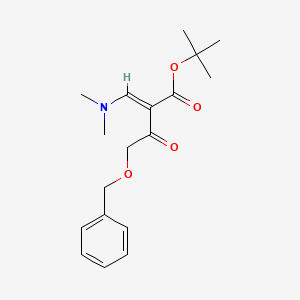
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound that features a tert-butyl ester group, a benzyloxy group, and a dimethylamino methylene group
Vorbereitungsmethoden
The synthesis of tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond. The reaction conditions are generally mild, and the reaction proceeds at room temperature.
Analyse Chemischer Reaktionen
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the dimethylamino methylene group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can be compared with similar compounds such as:
tert-Butyl (E)-4-(benzyloxy)-2-((methylamino)methylene)-3-oxobutanoate: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
tert-Butyl (E)-4-(benzyloxy)-2-((ethylamino)methylene)-3-oxobutanoate: This compound features an ethylamino group, which can affect its reactivity and interactions.
tert-Butyl (E)-4-(benzyloxy)-2-((propylamino)methylene)-3-oxobutanoate: The presence of a propylamino group can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C18H25NO4 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
tert-butyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)15(11-19(4)5)16(20)13-22-12-14-9-7-6-8-10-14/h6-11H,12-13H2,1-5H3/b15-11+ |
InChI-Schlüssel |
OYKWMAYMCZBJOH-RVDMUPIBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


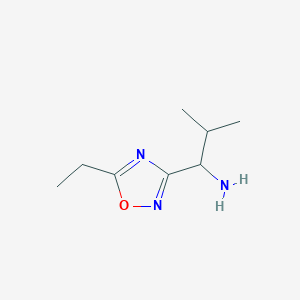
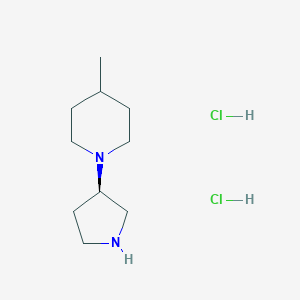
![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
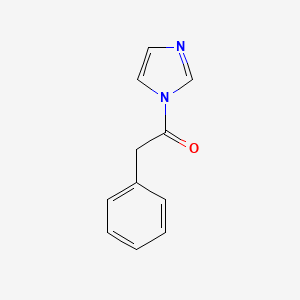
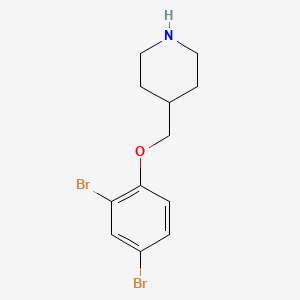

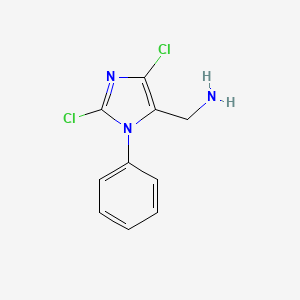

![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
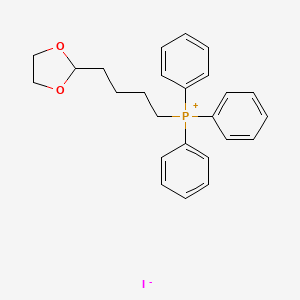

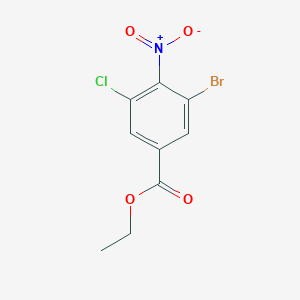
![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
